N-(4-chlorophenyl)-2-{[4-ethyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
- This compound, also known by its IUPAC name Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester , has the molecular formula C₁₂H₁₄ClNO₂ with a molecular weight of 239.7 g/mol .
- It belongs to the class of organic compounds called amino acid derivatives .
- The compound’s structure consists of an alanine backbone (an amino acid) with a chlorophenylmethylene group attached to the amino nitrogen and an ethyl ester group at the carboxyl end.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the between and (derived from alanine).
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or methanol) with an acid catalyst (such as sulfuric acid) at elevated temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology: It may serve as a for designing bioactive molecules.
Medicine: Investigations focus on potential pharmacological properties.
Industry: Limited applications, but it could be explored for new materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets . Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include . the unique combination of the chlorophenylmethylene group and the 1,2,4-triazole ring sets this compound apart.
Remember that this compound’s detailed biological effects and applications require further investigation
Properties
Molecular Formula |
C22H23ClN4O3S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-ethyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23ClN4O3S/c1-3-27-21(17-12-19-18(11-14(17)2)29-9-4-10-30-19)25-26-22(27)31-13-20(28)24-16-7-5-15(23)6-8-16/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,24,28) |
InChI Key |
FAUHSSOZMXXLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3C)OCCCO4 |
Origin of Product |
United States |
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